(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, including a hydrazinyl group and a benzylidene moiety. The presence of these groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
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Formation of the Purine Core: : The purine core can be synthesized through a series of condensation reactions starting from simple precursors such as urea and ethyl acetoacetate. These reactions are often catalyzed by acids or bases under controlled temperatures.
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Introduction of the Hydrazinyl Group: : The hydrazinyl group is introduced by reacting the purine core with hydrazine or its derivatives. This step usually requires refluxing the reaction mixture in a suitable solvent like ethanol or methanol.
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Formation of the Benzylidene Moiety: : The final step involves the condensation of the hydrazinyl-substituted purine with 3,4-dimethoxybenzaldehyde. This reaction is typically carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the benzylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding azo or azoxy derivatives.
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Reduction: : Reduction reactions can target the benzylidene moiety, converting it to the corresponding hydrazine derivative.
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Substitution: : The purine core can participate in nucleophilic substitution reactions, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where purine metabolism is disrupted.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its structural similarity to naturally occurring purines suggests it could modulate biological pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can disrupt key biological pathways, leading to therapeutic effects such as inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-Azaguanine: Another purine derivative with anticancer properties.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Uniqueness
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other purine derivatives, its combination of a hydrazinyl group and a benzylidene moiety allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-6-24-14-15(22(2)18(26)23(3)16(14)25)20-17(24)21-19-10-11-7-8-12(27-4)13(9-11)28-5/h7-10H,6H2,1-5H3,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTDCIKNAPTUNA-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC(=C(C=C3)OC)OC)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)OC)OC)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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